4-(Benzyloxycarbonyl)-3-methylphenylboronic acid
Description
Historical Development and Mechanistic Principles of Organoboron Chemistry
The journey of organoboron chemistry began long before its widespread application. While organoboranes were first prepared in the 19th century, their synthetic potential remained largely untapped for nearly a century. sigmaaldrich.com A pivotal moment came with the discovery of the hydroboration reaction, a development that provided a straightforward route to organoboranes. sigmaaldrich.com However, the true paradigm shift in the application of arylboronic acids was the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction, first reported in 1979. libretexts.orgnih.gov This reaction established a powerful method for forming carbon-carbon bonds between organoboron compounds and various organic halides or triflates. organic-chemistry.orgnih.gov
The mechanism of reactions involving arylboronic acids, particularly the Suzuki-Miyaura coupling, involves a catalytic cycle with a palladium catalyst. libretexts.org A key step in this process is transmetalation, where the organic group from the boron atom is transferred to the palladium center. organic-chemistry.org For this to occur efficiently, the boronic acid often needs to be activated by a base. organic-chemistry.org This activation increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to the palladium(II) complex. organic-chemistry.org The C-B bond itself has low polarity, but the presence of the vacant p-orbital on the boron atom allows it to act as a Lewis acid, a crucial aspect of its reactivity. mit.edu
Strategic Significance of Functionalized Arylboronic Acids as Versatile Synthetic Intermediates
Functionalized arylboronic acids are highly valued as versatile building blocks in organic synthesis. nih.gov Their strategic importance lies in their ability to introduce complex aryl fragments into molecules under relatively mild conditions, with a high degree of functional group tolerance. nih.govchemrxiv.org This has made them central to the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials. chemrxiv.org
The Suzuki-Miyaura coupling, in which arylboronic acids are key players, is one of the most widely used reactions for the construction of biaryl and substituted aromatic systems, which are common motifs in bioactive molecules. nih.govchemrxiv.org The reaction's reliability and broad scope have led to its extensive use in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR) by enabling the synthesis of large libraries of related compounds. chemrxiv.org Beyond the Suzuki-Miyaura reaction, functionalized arylboronic acids participate in a variety of other important transformations, including Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and rhodium-catalyzed addition reactions. researchgate.net
Positioning of 4-(Benzyloxycarbonyl)-3-methylphenylboronic Acid within the Landscape of Advanced Synthetic Reagents
Within the diverse family of functionalized arylboronic acids, this compound stands out as an advanced synthetic reagent due to the unique combination of functionalities within its structure. This trifunctional molecule incorporates a reactive boronic acid group, a sterically and electronically influencing methyl group, and a versatile benzyloxycarbonyl group.
The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety serves as the reactive handle for palladium-catalyzed C-C bond formation. organic-chemistry.orgnih.gov The presence of the methyl group ortho to the boronic acid and meta to the benzyloxycarbonyl group can influence the reactivity and selectivity of the coupling reaction through steric and electronic effects.
The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines and alcohols in peptide synthesis and broader organic chemistry. bachem.com In the context of this compound, this group serves multiple strategic purposes. It can act as a stable protecting group for a carboxylic acid functionality, which can be unveiled in a later synthetic step via hydrogenolysis or strong acids. bachem.com This allows for the introduction of a carboxylic acid group into the target molecule after the biaryl scaffold has been constructed, a strategy that is often necessary when the free carboxylic acid is incompatible with the coupling reaction conditions.
The presence of these distinct functional groups on a single aromatic ring makes this compound a powerful tool for the synthesis of complex, highly substituted biaryl compounds. It allows for a modular and convergent synthetic approach, where complex fragments can be joined efficiently, and further functionalization can be achieved through manipulation of the benzyloxycarbonyl group. This is particularly valuable in the synthesis of pharmacologically active compounds, where precise control over the substitution pattern of aromatic rings is crucial for biological activity. chemrxiv.org
Below is a table detailing the properties of this compound.
| Property | Value |
| IUPAC Name | 4-Borono-2-methylbenzoic acid, 1-(phenylmethyl) ester |
| Molecular Formula | C₁₅H₁₅BO₄ |
| Molecular Weight | 270.09 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 1218777-05-9 |
The strategic placement of the boronic acid, methyl, and benzyloxycarbonyl groups allows for a high degree of control in the synthesis of intricate molecular architectures, positioning this compound as a sophisticated and valuable reagent in the landscape of advanced organic synthesis.
Properties
IUPAC Name |
(3-methyl-4-phenylmethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO4/c1-11-9-13(16(18)19)7-8-14(11)15(17)20-10-12-5-3-2-4-6-12/h2-9,18-19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWYEGOSONGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-45-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 4 Benzyloxycarbonyl 3 Methylphenylboronic Acid
Established Synthetic Routes to 4-(Benzyloxycarbonyl)-3-methylphenylboronic Acid
The preparation of this compound predominantly relies on the introduction of a boronic acid moiety onto a pre-functionalized aromatic ring. The most common and robust methods involve the borylation of halogenated precursors.
The Miyaura borylation reaction stands as a cornerstone for the synthesis of arylboronic esters. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com For the synthesis of this compound, the logical precursor is benzyl (B1604629) 4-bromo-2-methylbenzoate.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester and regenerate the catalyst. alfa-chemistry.com
Table 1: Typical Reaction Conditions for Miyaura Borylation
| Component | Example | Role |
| Aryl Halide | Benzyl 4-bromo-2-methylbenzoate | Substrate |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |
| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Facilitates C-B bond formation |
| Base | Potassium acetate (B1210297) (KOAc), Potassium carbonate (K₂CO₃) | Activates the diboron reagent |
| Solvent | Dioxane, Toluene (B28343), DMF | Reaction medium |
This table presents typical components and their roles in the Miyaura borylation reaction for the synthesis of arylboronic esters.
The resulting pinacol (B44631) ester is a stable, isolable intermediate that can be purified by chromatography. Subsequent hydrolysis of the pinacol ester under acidic or basic conditions yields the desired this compound. However, for many applications, the pinacol ester can be used directly in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.org
Direct C-H borylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling methods. researchgate.net This approach involves the direct conversion of a C-H bond on an aromatic ring to a C-B bond, catalyzed by transition metals, most notably iridium. researchgate.netberkeley.edu For the synthesis of this compound, this would theoretically involve the direct borylation of benzyl 2-methylbenzoate.
The regioselectivity of C-H borylation is often directed by steric and electronic factors. researchgate.net In the case of benzyl 2-methylbenzoate, the directing effects of the ester and methyl groups would need to be considered to achieve the desired isomer. Iridium catalysts, often in conjunction with bipyridine-based ligands, are highly effective for this transformation. researchgate.netberkeley.edu While this method is highly efficient, achieving specific regioselectivity on a highly substituted ring can be challenging and may lead to mixtures of isomers.
Synthesis and Derivatization of Precursors for this compound
The primary precursor for the palladium-catalyzed synthesis of this compound is benzyl 4-bromo-2-methylbenzoate. This precursor is typically synthesized from 4-bromo-2-methylbenzoic acid.
The synthesis involves a standard esterification reaction. 4-bromo-2-methylbenzoic acid can be reacted with benzyl alcohol under acidic conditions (e.g., using a strong acid catalyst like sulfuric acid) or by conversion of the carboxylic acid to a more reactive species such as an acyl chloride followed by reaction with benzyl alcohol. A patent for a related compound describes the esterification of 4-bromo-2-methylbenzoic acid with methanol (B129727) using sulfuric acid as a catalyst, which is a common method for ester formation. google.com A similar approach using benzyl alcohol would yield the desired precursor.
Derivatization of 4-bromo-2-methylbenzoic acid primarily involves the protection of the carboxylic acid group as a benzyl ester to prevent interference with the subsequent borylation reaction. The choice of the benzyl group is strategic, as it can be removed under different conditions than the boronic acid protecting group if necessary.
Strategies for Boronic Acid Protection and Deprotection in Complex Syntheses
Boronic acids are known to undergo side reactions such as trimerization to form boroxines and are not always stable to certain reaction conditions or purification techniques like silica (B1680970) gel chromatography. chem-station.com Therefore, they are often converted to more stable derivatives, with boronate esters being the most common.
The pinacol ester, formed during the Miyaura borylation, is a widely used protecting group. chem-station.com It is generally stable to a range of reaction conditions and can often be used directly in cross-coupling reactions. organic-chemistry.org Deprotection of pinacol esters to the free boronic acid can be achieved under various conditions, though it can sometimes be challenging. nih.govnih.govreddit.com
Table 2: Common Deprotection Methods for Pinacol Boronate Esters
| Method | Reagents | Conditions |
| Acidic Hydrolysis | HCl, H₂SO₄ | Often requires heating |
| Oxidative Cleavage | Sodium periodate (B1199274) (NaIO₄) | Mild, aqueous conditions |
| Transesterification | Diethanolamine followed by acid | Two-step, mild procedure nih.gov |
| Fluoride-mediated | Potassium hydrogen difluoride (KHF₂) | Forms trifluoroborate salt intermediate nih.govnih.gov |
This table summarizes common methods for the deprotection of pinacol boronate esters to yield the corresponding free boronic acids.
For more complex syntheses requiring orthogonal protecting group strategies, N-methyliminodiacetic acid (MIDA) boronates offer a robust alternative. sigmaaldrich.comacs.org MIDA boronates are exceptionally stable and are unreactive in Suzuki-Miyaura coupling reactions until the MIDA group is cleaved under mild basic conditions. sigmaaldrich.com This allows for iterative cross-coupling reactions where one boronic acid site can be selectively reacted while another remains protected as a MIDA boronate. sigmaaldrich.com
Considerations for Sustainable Synthesis of Arylboronic Acids
The principles of green chemistry are increasingly being applied to the synthesis of arylboronic acids to minimize environmental impact. researchgate.netnih.gov Key areas of focus include the use of greener solvents, development of recyclable catalysts, and the use of more atom-economical reagents.
In the context of palladium-catalyzed borylation, efforts have been made to replace traditional organic solvents with more environmentally benign alternatives such as water or ethanol. nih.gov The development of water-soluble ligands and catalyst systems has facilitated reactions in aqueous media.
Catalyst recycling is another important aspect of sustainable synthesis. acs.orgresearchgate.netresearchgate.net Supported palladium catalysts, where the palladium is immobilized on a solid support, can be recovered and reused, reducing the amount of heavy metal waste. acs.orgresearchgate.net
Reactivity and Transformational Chemistry of 4 Benzyloxycarbonyl 3 Methylphenylboronic Acid
Cross-Coupling Reactions Utilizing 4-(Benzyloxycarbonyl)-3-methylphenylboronic Acid
This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through cross-coupling reactions. Its structure, featuring a boronic acid moiety, makes it an ideal partner in transition-metal-catalyzed processes. The benzyloxycarbonyl and methyl groups on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the efficiency of the coupling reactions.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron compound with an organic halide or triflate. youtube.com This reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step. youtube.com this compound serves as the organoboron component in these transformations, reacting with various aryl or vinyl halides to produce complex molecular architectures.
The choice of the palladium source and the associated ligand is critical for the success of the Suzuki-Miyaura coupling. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov
Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The efficiency of these catalysts is profoundly influenced by the choice of phosphine-based or N-heterocyclic carbene (NHC) ligands. nih.govnih.gov
Phosphine (B1218219) Ligands: Electron-rich and sterically bulky phosphine ligands are often highly effective. Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) have demonstrated high activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chloride substrates. nih.govmit.edu The steric bulk of these ligands promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. For instance, studies on similar arylboronic acids show that catalysts bearing electron-donating groups exhibit higher catalytic activity. nih.gov
N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes are also powerful catalysts for Suzuki-Miyaura couplings. They often exhibit high stability and activity, particularly for challenging substrates like aryl chlorides. nih.govnih.gov PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes are notable examples that provide high yields in the coupling of arylboronic acids with various partners. nih.govnsf.gov
The following table illustrates the typical effect of different ligands on the yield of a Suzuki-Miyaura reaction between an arylboronic acid and an aryl bromide, based on general findings in the literature.
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Moderate |
| 2 | Pd(OAc)₂ | XPhos | High |
| 3 | Pd(OAc)₂ | SPhos | Excellent |
| 4 | Pd-PEPPSI-IPr | (NHC Ligand) | Excellent |
| This table represents illustrative data based on general literature trends for Suzuki-Miyaura reactions. |
The base and solvent are not merely reaction media but play active roles in the catalytic cycle, significantly influencing reaction rate and yield. nih.govresearchgate.net
Base: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex. youtube.com The choice of base can dramatically affect the reaction outcome.
Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH) are commonly used. researchgate.netmdpi.com
The strength and solubility of the base are crucial factors. For example, in some systems, a strong base like NaOH can lead to rapid reactions and high yields, while in others, a milder base like K₂CO₃ is optimal to prevent side reactions. researchgate.net
Solvent: The solvent system must solubilize the reactants and the catalyst. Solvents can also modulate the reactivity of the base and stabilize catalytic intermediates. hes-so.ch
Aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and toluene (B28343) are frequently employed. nsf.govresearchgate.net
Protic solvents and aqueous mixtures, such as methanol (B129727)/water or ethanol, are also effective and offer advantages in terms of cost and environmental impact. researchgate.net Mixed solvent systems like MeOH:H₂O can provide excellent solubility for both the organic substrates and the inorganic base, leading to high reaction yields. researchgate.net The water/solvent ratio can be a critical parameter to optimize for achieving quantitative conversion. hes-so.ch
The interplay between base and solvent is crucial, as demonstrated by the illustrative data below.
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | Good |
| 2 | K₃PO₄ | Toluene | Excellent |
| 3 | NaOH | MeOH/H₂O | Excellent |
| 4 | Na₂CO₃ | Ethanol | Good |
| This table represents illustrative data based on general literature trends for Suzuki-Miyaura reactions. |
The Suzuki-Miyaura coupling of this compound is expected to be compatible with a wide range of cross-coupling partners. The reactivity generally follows the order of C–I > C–Br > C–OTf >> C–Cl for the leaving group on the coupling partner. nih.govmit.edu
Aryl Halides and Triflates:
Electron-deficient partners: Aryl halides containing electron-withdrawing groups typically react readily.
Electron-rich partners: Aryl halides with electron-donating groups can be more challenging, sometimes requiring more active catalyst systems with specialized ligands. mit.edu
Sterically hindered partners: Substrates with bulky groups near the reaction site (ortho-substituents) can significantly slow down the reaction and may require higher catalyst loadings or more robust ligands to achieve good yields. nih.govmit.edu
Heteroaryl Halides: The coupling of heteroaryl halides is also feasible and provides access to important structural motifs in medicinal chemistry. However, some nitrogen-containing heterocycles can inhibit the palladium catalyst, necessitating specific reaction conditions or catalyst systems to overcome this limitation. mit.edunih.gov
Limitations:
Protodeboronation: A common side reaction is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by aqueous or protic conditions, especially at elevated temperatures or with unstable boronic acids. mit.edunih.gov
Functional Group Tolerance: While the Suzuki-Miyaura reaction is known for its excellent functional group tolerance, certain groups can interfere. For example, substrates with acidic protons (e.g., phenols, unprotected indazoles) can potentially inhibit the reaction by interacting with the palladium center or reacting with the base. mit.edu
| Coupling Partner | Substituent | Expected Reactivity |
| 4-Iodoacetophenone | Electron-withdrawing | High |
| 4-Bromoanisole | Electron-donating | Moderate |
| 2-Bromotoluene | Sterically hindered | Moderate to Low |
| 2-Chloropyridine | Heteroaryl chloride | Challenging |
| This table provides an illustrative overview of expected substrate reactivity based on general principles of the Suzuki-Miyaura reaction. |
While palladium remains the dominant metal for this type of cross-coupling, other transition metals have emerged as viable alternatives, sometimes offering complementary reactivity or cost advantages.
Nickel-Catalyzed Coupling: Nickel catalysts can be particularly effective for coupling less reactive electrophiles like aryl chlorides or esters. researchgate.net Nickel(0) catalytic systems, often using ligands like tricyclohexylphosphine (B42057) (PCy₃), can promote the cross-coupling of arylboronic acids with aromatic esters through a decarbonylative pathway. researchgate.net Base-free, nickel-catalyzed three-component couplings of arylboronic acids with dienes and carbonyls have also been developed, showcasing high regioselectivity. nih.gov
Copper-Catalyzed Coupling: Copper catalysis is often employed for C-N and C-O bond formation but can also facilitate C-C coupling. For instance, copper-catalyzed cross-coupling of boronic acids with oxime O-carboxylates has been reported as a method for C-N bond formation, proceeding under non-basic conditions. semanticscholar.org
Rhodium-Catalyzed Coupling: Rhodium catalysts are known to participate in addition reactions with arylboronic acids, for example, in the 1,4-addition to α,β-unsaturated carbonyl compounds. While less common for direct biaryl synthesis compared to palladium, rhodium catalysis offers unique reactivity pathways.
Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule. In the context of cross-coupling with this compound, this is most relevant when the coupling partner contains multiple potential reaction sites. For example, in a molecule containing both a bromide and a chloride, a palladium catalyst can often be tuned to selectively react at the more reactive C–Br bond, leaving the C–Cl bond intact for subsequent transformations. researchgate.net This orthogonal reactivity is a powerful tool for the modular synthesis of complex molecules. nih.govnih.gov
Regioselectivity concerns the position at which a reaction occurs when multiple positions are available. For this compound, the reaction site is fixed at the carbon atom bearing the boronic acid group. Regioselectivity becomes a key consideration if the coupling partner has multiple, non-equivalent positions where coupling could occur, although this is less common with standard Suzuki-Miyaura partners like simple aryl halides.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Other Boronic Acid Mediated Transformations
Beyond the widely recognized Suzuki-Miyaura coupling, this compound is a versatile reagent capable of participating in a variety of other significant chemical transformations. These reactions leverage the unique properties of the boronic acid functional group to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, often under mild conditions and with high degrees of selectivity.
Petasis Borono-Mannich Type Reactions
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound to generate substituted amines. wikipedia.org This one-pot process is highly valued for its efficiency and atom economy in constructing complex molecules. nih.gov this compound can serve as the arylboronic acid component in this transformation, enabling the introduction of the benzyloxycarbonyl- and methyl-substituted phenyl moiety into the final amine product.
The reaction typically proceeds by the condensation of the amine and the carbonyl compound to form an iminium ion intermediate. The boronic acid then reacts with this electrophilic species, leading to the formation of a new carbon-carbon bond. A key advantage of the Petasis reaction is its broad substrate scope, accommodating a wide range of amines and carbonyl compounds. For instance, the reaction can be carried out with secondary amines, sterically hindered primary amines, and anilines. organic-chemistry.org Furthermore, the use of α-hydroxy aldehydes as the carbonyl component can lead to the stereoselective synthesis of amino alcohols. wikipedia.org
The versatility of the Petasis reaction has been demonstrated in the synthesis of various biologically relevant molecules, including unnatural α-amino acids, which can be accessed by using glyoxylic acid as the carbonyl component. organic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature in solvents like dichloromethane. organic-chemistry.org
| Amine Component | Carbonyl Component | Boronic Acid | Product Type |
|---|---|---|---|
| Secondary Amine (e.g., Morpholine) | Paraformaldehyde | This compound | Tertiary Allylamine Derivative |
| Primary Amine (e.g., Benzylamine) | Glyoxylic Acid | This compound | α-Amino Acid Derivative |
| Aniline Derivative | α-Hydroxy Aldehyde | This compound | Amino Alcohol Derivative |
Conjugate Addition Reactions with α,β-Unsaturated Systems
This compound can also participate in conjugate addition reactions, specifically the 1,4-addition to α,β-unsaturated carbonyl compounds. beilstein-journals.org This reaction, often catalyzed by transition metals like rhodium or palladium, results in the formation of a new carbon-carbon bond at the β-position of the unsaturated system. beilstein-journals.orgorganic-chemistry.org
In a typical rhodium-catalyzed process, the arylboronic acid adds to an α,β-unsaturated ketone, ester, or amide in the presence of a rhodium(I) catalyst. beilstein-journals.orgorganic-chemistry.org The reaction mechanism is believed to involve the formation of an organorhodium intermediate, which then undergoes conjugate addition to the activated alkene. The addition of an aqueous base can be beneficial, promoting the formation of a rhodium-hydroxide species that is active for transmetalation with the boronic acid. organic-chemistry.org
This methodology provides a direct route to β-aryl substituted carbonyl compounds, which are valuable intermediates in organic synthesis. The reaction generally exhibits good functional group tolerance, allowing for its application to a diverse range of substrates.
| α,β-Unsaturated Substrate | Catalyst System | Product |
|---|---|---|
| Methyl vinyl ketone | Rh(acac)(C2H4)2 / (S)-BINAP | β-(4-(Benzyloxycarbonyl)-3-methylphenyl)butanone |
| Acrylamide | Pd(OAc)2 / Bipyridine | β-(4-(Benzyloxycarbonyl)-3-methylphenyl)propanamide |
| Ethyl acrylate | CuOTf / Josiphos | Ethyl β-(4-(Benzyloxycarbonyl)-3-methylphenyl)propanoate |
Metal- and Base-Free Amidation Reactions
Recent advancements have demonstrated the utility of arylboronic acids, including derivatives like this compound, in metal- and base-free amidation reactions. rsc.org These reactions offer a more sustainable and cost-effective alternative to traditional transition metal-catalyzed methods for forming amide bonds. rsc.org
One such approach involves the reaction of boronic acids with dioxazolones. rsc.org In this process, the dioxazolone is thought to generate a reactive acyl nitrene intermediate, which is then trapped by the boronic acid to form an ate complex. Subsequent 1,2-migration leads to the formation of the desired amide. rsc.org This method is notable for its broad functional group tolerance and the release of non-toxic carbon dioxide as the only byproduct. rsc.org
Another metal-free strategy involves the reaction of boronic acids with isocyanates. rsc.org This transformation proceeds through a 1,3-migration process to furnish the corresponding amides. These emerging metal-free amidation protocols highlight the expanding role of boronic acids in modern organic synthesis, providing milder and more environmentally benign pathways to crucial functional groups.
Functional Group Interconversions of the Benzyloxycarbonyl Moiety
The benzyloxycarbonyl (Cbz) group in this compound serves as a versatile protecting group for the carboxylic acid functionality. Its strategic removal and the subsequent transformations of the revealed carboxylic acid are crucial steps in the synthetic application of this compound.
Selective Deprotection Strategies of the Benzyloxycarbonyl Group
The benzyloxycarbonyl group is a widely used protecting group for amines and carboxylic acids due to its stability under various reaction conditions. researchgate.net Its removal, however, can be achieved selectively through several methods, with catalytic hydrogenation being one of the most common.
A convenient and practical method for the deprotection of the Cbz group involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalytic amount of palladium on carbon (Pd-C) in methanol. researchgate.net This method generates hydrogen in situ, which is user-friendly and avoids the need for a hydrogen gas cylinder. researchgate.net The reaction is typically rapid and proceeds in high yield at room temperature. researchgate.net
Chemical Transformations of the Carboxylic Acid Derivative
Once the benzyloxycarbonyl group is removed to unveil the carboxylic acid, a plethora of chemical transformations can be performed on this functional group. The resulting 4-carboxy-3-methylphenylboronic acid is a valuable bifunctional molecule for further synthetic elaborations.
The carboxylic acid can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. msu.edulibretexts.org Esterification can be achieved through Fischer esterification with an alcohol under acidic conditions or by reaction of the carboxylate with an alkyl halide.
Amide bond formation is a particularly important transformation. While direct reaction with an amine can be challenging due to salt formation, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates the reaction. libretexts.org Alternatively, the carboxylic acid can be first converted to a more reactive species, such as an acid chloride, by treatment with thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. libretexts.org These transformations allow for the incorporation of the 4-carboxy-3-methylphenylboronic acid motif into a wide array of more complex molecules, including peptides and other biologically active compounds.
| Reagent(s) | Product Functional Group | Reaction Type |
|---|---|---|
| SOCl₂ | Acid Chloride | Acyl Halogenation |
| R'OH, H⁺ | Ester | Fischer Esterification |
| R'NH₂, DCC | Amide | Amide Coupling |
| 1. SOCl₂, 2. R'NH₂ | Amide | Amidation via Acid Chloride |
Reactivity at the Methyl Group: Oxidation and Further Functionalization
The methyl group of this compound, being at a benzylic position, is susceptible to a range of chemical transformations, primarily involving oxidation and free-radical substitution. These reactions open avenues for the synthesis of a variety of derivatives with modified functional groups, which can be pivotal for their application in organic synthesis and medicinal chemistry.
The primary routes for the functionalization of this methyl group involve its conversion into a bromomethyl group, which can then undergo further substitution, or its direct oxidation to a carboxylic acid. These transformations allow for the introduction of new chemical handles on the phenyl ring, expanding the synthetic utility of the parent molecule.
Oxidation to Carboxylic Acid
The direct oxidation of the benzylic methyl group to a carboxylic acid is a common transformation for alkyl-substituted aromatic compounds. This reaction is typically achieved using strong oxidizing agents. One of the most effective reagents for this purpose is potassium permanganate (B83412) (KMnO₄). The reaction is generally carried out in an aqueous solution, often with co-solvents to aid solubility, and under heating.
The general scheme for the oxidation of an alkylbenzene to a benzoic acid using KMnO₄ involves the cleavage of the benzylic C-H bonds. The reaction proceeds through a series of oxidative steps, ultimately leading to the formation of the carboxylic acid. It is important to note that if there are other oxidizable functional groups in the molecule, careful control of the reaction conditions is necessary to achieve selectivity. For this compound, the boronic acid moiety is also sensitive to oxidation, which can present a challenge in this transformation.
| Reactant | Oxidizing Agent | Typical Conditions | Product |
| This compound | Potassium Permanganate (KMnO₄) | Aqueous solution, Heat | 4-(Benzyloxycarbonyl)-3-carboxyphenylboronic acid |
Note: The specific yield for this reaction on this compound is not extensively reported in the literature, and the reaction would need to be optimized to account for the sensitivity of the boronic acid group.
Further Functionalization via Benzylic Bromination
A more versatile approach to functionalizing the methyl group is through an initial benzylic bromination, followed by subsequent nucleophilic substitution reactions. The Wohl-Ziegler reaction is a well-established method for the selective bromination of allylic and benzylic positions using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. organic-chemistry.orgchem-station.comresearchgate.netwikipedia.org
This reaction proceeds via a free-radical chain mechanism. The initiator promotes the formation of a bromine radical from NBS, which then abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the benzylic bromide and a succinimidyl radical, which continues the chain reaction.
The resulting 4-(benzyloxycarbonyl)-3-(bromomethyl)phenylboronic acid is a versatile intermediate. The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups. For example, hydrolysis of the benzylic bromide would yield the corresponding alcohol, while reaction with cyanide would introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid.
| Reactant | Reagent | Initiator/Conditions | Intermediate |
| This compound | N-Bromosuccinimide (NBS) | AIBN, Heat or Light | 4-(Benzyloxycarbonyl)-3-(bromomethyl)phenylboronic acid |
The benzylic bromide can then be used in subsequent reactions to introduce other functionalities:
| Intermediate | Reagent/Conditions | Product |
| 4-(Benzyloxycarbonyl)-3-(bromomethyl)phenylboronic acid | H₂O | 4-(Benzyloxycarbonyl)-3-(hydroxymethyl)phenylboronic acid |
| 4-(Benzyloxycarbonyl)-3-(bromomethyl)phenylboronic acid | NaCN | 4-(Benzyloxycarbonyl)-3-(cyanomethyl)phenylboronic acid |
These transformations highlight the synthetic potential of the methyl group in this compound, providing pathways to a diverse array of derivatives with potential applications in various fields of chemical research.
Strategic Applications of 4 Benzyloxycarbonyl 3 Methylphenylboronic Acid As a Key Building Block in Advanced Organic Synthesis
Construction of Complex Aromatic and Heteroaromatic Scaffolds
(4-(Benzyloxycarbonylamino)-3-methylphenyl)boronic acid is a valuable building block in the construction of complex aromatic and heteroaromatic scaffolds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The boronic acid moiety serves as the organoboron component, which couples with an aryl or heteroaryl halide or triflate.
The presence of the Cbz-protected amine and the methyl group on the phenyl ring of this boronic acid derivative offers synthetic handles and steric and electronic control in the coupling process. The Cbz group is a stable protecting group that is compatible with the conditions of the Suzuki-Miyaura reaction, preventing unwanted side reactions of the amine functionality. This allows for the selective formation of biaryl and heteroaryl structures where one of the aromatic rings is substituted with a protected amine.
Following the construction of the desired scaffold, the Cbz group can be readily removed under mild hydrogenolysis conditions, revealing the free amine. This amine can then be used for further functionalization, such as in the synthesis of amides, sulfonamides, or for the introduction of other nitrogen-containing heterocycles. This two-step sequence of protection-coupling-deprotection is a powerful strategy for the synthesis of complex molecules.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide/Triflate | Catalyst | Base | Solvent | Product |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-(4-(Benzyloxycarbonylamino)-3-methylphenyl)pyridine |
| 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4'-(Benzyloxycarbonylamino)-3'-methyl-4-nitrobiphenyl |
| 2-Chloropyrimidine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-(4-(Benzyloxycarbonylamino)-3-methylphenyl)pyrimidine |
Synthesis of Intermediates for Pharmaceutical and Agrochemical Industries
The biaryl and N-aryl structural motifs are prevalent in a vast array of pharmaceuticals and agrochemicals. mdpi.com (4-(Benzyloxycarbonylamino)-3-methylphenyl)boronic acid serves as a key intermediate for the introduction of the 4-amino-3-methylphenyl fragment into these molecules in a protected and controlled manner. The ability to perform a Suzuki-Miyaura coupling allows for the efficient construction of the core carbon skeleton of the target molecule.
In the pharmaceutical industry, substituted anilinic structures are found in kinase inhibitors, GPCR modulators, and other therapeutic agents. The Cbz-protected aminophenylboronic acid allows for the synthesis of these complex molecules without interference from the reactive amine group. After the key C-C bond formation, the amine can be deprotected and further elaborated to install the necessary pharmacophoric groups.
Similarly, in the agrochemical industry, many herbicides, fungicides, and insecticides contain biaryl or N-aryl linkages. The use of this boronic acid facilitates the modular synthesis of new potential agrochemicals, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The methyl group on the boronic acid can also play a crucial role in modulating the biological activity and metabolic stability of the final product. Boron-containing compounds themselves, particularly benzoxaboroles, are an emerging class of fungicides, highlighting the growing importance of boron chemistry in agrochemicals. nih.gov
Role in the Total Synthesis of Natural Product Analogues and Designed Molecules
In the realm of total synthesis, the strategic use of protecting groups is paramount for achieving the synthesis of complex natural products and their analogues. Cbz-protected aminophenylboronic acids can play a crucial role in multi-step synthetic sequences where a protected nitrogen functionality is required at a specific position on an aromatic ring. The Suzuki-Miyaura coupling enables the formation of key biaryl bonds often found in natural product backbones. nih.govcam.ac.uk
For instance, in the synthesis of macrocyclic alkaloids or polyketides containing substituted biaryl moieties, a building block like (4-(benzyloxycarbonylamino)-3-methylphenyl)boronic acid could be used to introduce one of the aryl rings. The Cbz group's stability to a wide range of reaction conditions, other than hydrogenolysis, makes it an ideal choice in a synthetic route involving multiple transformations.
The synthesis of designed molecules, such as molecular probes or compounds for chemical biology studies, also benefits from the modularity offered by this type of building block. Researchers can readily synthesize a series of analogues with variations in the other coupling partner to probe biological interactions or to fine-tune the properties of the designed molecule.
Contribution to the Development of Novel Functional Materials and Polymers
Arylboronic acids are versatile monomers and functionalizing agents for the creation of advanced materials and polymers. rsc.org The incorporation of (4-(benzyloxycarbonylamino)-3-methylphenyl)boronic acid into a polymer backbone can be achieved through various polymerization techniques, including Suzuki polymerization. The resulting polymers would possess Cbz-protected amino groups along their chains.
These protected amino groups can be deprotected post-polymerization to yield polymers with free amino functionalities. polysciences.com These amino-functionalized polymers can have a range of applications, such as in the development of sensors, as the amine can interact with various analytes. They can also be used as scaffolds for further chemical modification, for example, by grafting other polymer chains or attaching specific functional molecules.
Furthermore, aminophenylboronic acid-based polymers have been explored for biomedical applications, such as in the development of glucose-responsive nanoparticles for insulin (B600854) delivery. nih.gov The boronic acid moiety can reversibly bind with diols, such as glucose, leading to changes in the polymer's properties. The amino group, after deprotection, can be used to modulate the polymer's solubility and biocompatibility. The specific substitution pattern of the requested boronic acid could lead to materials with unique properties.
Table 2: Potential Functional Materials and Polymers
| Material/Polymer Type | Synthetic Method | Potential Application |
| Conjugated Polymer | Suzuki Polymerization | Organic electronics, sensors |
| Functionalized Hydrogel | Co-polymerization | Drug delivery, tissue engineering |
| Modified Nanoparticles | Surface functionalization | Biomedical imaging, diagnostics |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transformative technologies in modern chemical research and development, enabling rapid reaction optimization, library synthesis, and process scale-up. amf.chnih.gov Boronic acids are well-suited for integration into these platforms due to their stability and predictable reactivity in Suzuki-Miyaura couplings.
(4-(Benzyloxycarbonylamino)-3-methylphenyl)boronic acid can be used as a building block in automated synthesis platforms to generate libraries of biaryl compounds for high-throughput screening in drug discovery and materials science. organic-chemistry.org The boronic acid, dissolved in a suitable solvent, can be pumped and mixed with a stream of an aryl halide and a catalyst solution in a heated microreactor. The continuous nature of flow chemistry allows for the rapid and efficient synthesis of a large number of compounds with minimal manual intervention.
The synthesis of boronic acids themselves can also be performed in flow, offering a safe and scalable method for their on-demand generation. organic-chemistry.org This is particularly advantageous for unstable or reactive boronic acid species. The integration of the synthesis of the boronic acid building block with its subsequent use in a coupling reaction in a continuous flow process represents a highly efficient and streamlined approach to the synthesis of complex molecules.
Mechanistic Investigations and Computational Studies Pertaining to 4 Benzyloxycarbonyl 3 Methylphenylboronic Acid Reactivity
Elucidation of Reaction Mechanisms in Cross-Coupling and Other Transformations
The primary application of 4-(benzyloxycarbonyl)-3-methylphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, which generally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (e.g., aryl, vinyl, or alkyl halide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step can be influenced by the nature of the halide and the ligands on the palladium center.
Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium(II) complex. The reaction typically requires a base to activate the boronic acid, forming a more nucleophilic boronate species. acs.orgacs.org For this compound, the base would react with the boronic acid to form the corresponding boronate, which then engages in the transmetalation with the palladium(II) halide complex. The electronic nature of the substituents on the phenylboronic acid can affect the rate of transmetalation. The electron-withdrawing benzyloxycarbonyl group at the para position is expected to decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step compared to electron-rich arylboronic acids. researchgate.net Conversely, the electron-donating methyl group at the meta position may have a smaller, opposing electronic effect.
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst. libretexts.org This step is generally facile and irreversible.
| Step | Description | Reactants | Intermediate | Products |
| 1. Oxidative Addition | An organic halide adds to the Pd(0) catalyst. | R-X, Pd(0)Ln | R-Pd(II)Ln-X | - |
| 2. Transmetalation | The aryl group from the boronic acid replaces the halide on the Pd(II) complex. | R-Pd(II)Ln-X, Ar-B(OH)2, Base | R-Pd(II)Ln-Ar | X-, B(OH)3 |
| 3. Reductive Elimination | The coupled product is released, regenerating the catalyst. | R-Pd(II)Ln-Ar | - | R-Ar, Pd(0)Ln |
Table 1: Generalized steps of the Suzuki-Miyaura catalytic cycle.
Kinetic Studies and Rate-Determining Steps in Boronic Acid Transformations
For reactions involving arylboronic acids, either oxidative addition or transmetalation is often the rate-determining step. nih.gov
Oxidative Addition as RDS: When a less reactive aryl halide (e.g., an aryl chloride) is used, the oxidative addition step can be slow and rate-limiting.
Transmetalation as RDS: With more reactive aryl halides (e.g., aryl iodides or bromides), the transmetalation step is frequently the RDS. nih.gov The rate of transmetalation is influenced by factors such as the concentration and nature of the base, and the electronic properties of the boronic acid.
In the case of this compound, the presence of the electron-withdrawing benzyloxycarbonyl group is expected to decrease the electron density on the aromatic ring, making the aryl group less nucleophilic. This could slow down the transmetalation step, potentially making it the rate-determining step in many instances. researchgate.net Kinetic experiments, such as monitoring the reaction progress under different reactant concentrations, would be necessary to definitively determine the RDS for a specific coupling partner.
| Factor | Influence on Reaction Rate |
| Nature of Halide (R-X) | Rate generally follows I > Br > Cl > F for oxidative addition. |
| Electronic Nature of Boronic Acid | Electron-donating groups on the aryl ring generally accelerate transmetalation, while electron-withdrawing groups decelerate it. researchgate.net |
| Base | The choice and concentration of the base are crucial for the formation of the active boronate species. acs.org |
| Ligands on Palladium | Ligands influence the stability and reactivity of the palladium intermediates in all steps of the cycle. |
Table 2: Factors influencing the kinetics of Suzuki-Miyaura reactions.
Density Functional Theory (DFT) Calculations on Transition States and Intermediates
Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of complex chemical reactions by providing detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally. acs.orgnih.govresearchgate.net
For the Suzuki-Miyaura reaction of a substituted phenylboronic acid like this compound, DFT calculations can be employed to:
Model the geometries of the reactants, intermediates, transition states, and products.
Calculate the activation energies for each step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The step with the highest activation energy corresponds to the rate-determining step. nih.gov
Investigate the role of the base by comparing the energy profiles of pathways involving the neutral boronic acid versus the anionic boronate species. acs.org
Analyze the electronic structure of the transition states to understand the nature of bond formation and cleavage.
DFT studies on similar systems have shown that the transmetalation step can proceed through different pathways, often involving the formation of a palladium-boronate complex. researchgate.net The calculations can help to determine the most favorable pathway and the structure of the key transition state for the transfer of the aryl group from boron to palladium.
Molecular Modeling and Conformational Analysis in Stereoselective Reactions
While Suzuki-Miyaura reactions with arylboronic acids are not typically stereoselective at the reacting carbon centers, molecular modeling and conformational analysis become critical when chiral ligands are used on the palladium catalyst to induce enantioselectivity in certain transformations, or when the boronic acid itself is part of a chiral molecule.
For a molecule like this compound, conformational analysis can provide insights into:
The preferred orientation of the benzyloxycarbonyl and boronic acid groups. This can influence how the molecule interacts with the palladium catalyst and other reactants.
Steric hindrance around the boronic acid moiety due to the adjacent methyl group and the benzyloxycarbonyl group. This steric bulk can affect the rate and efficiency of the transmetalation step.
Computational studies on substituted phenylboronic acids have explored the conformational preferences and intramolecular interactions, which can impact their reactivity. nih.govresearchgate.net For instance, the rotational barrier around the C-B bond and the orientation of the hydroxyl groups of the boronic acid can be influenced by the substituents on the phenyl ring. In the context of stereoselective reactions, understanding the three-dimensional structure and conformational dynamics of the boronic acid is essential for predicting and explaining the observed stereochemical outcomes.
Analytical and Characterization Techniques in the Context of 4 Benzyloxycarbonyl 3 Methylphenylboronic Acid Transformations
Spectroscopic Characterization (NMR, MS, IR) of Reaction Products and Intermediates
Spectroscopic techniques are fundamental to the structural analysis of organic molecules. In the context of reactions utilizing 4-(benzyloxycarbonyl)-3-methylphenylboronic acid, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to characterize intermediates and final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR is used to identify the number and type of hydrogen atoms. For derivatives of this compound, characteristic signals would include those for the aromatic protons, the methyl group protons, and the benzylic methylene (B1212753) protons.
¹³C NMR provides information on the carbon skeleton. Expected signals would correspond to the carbonyl carbon of the ester, aromatic carbons, the methyl carbon, and the benzylic carbon. rsc.orgrsc.org
¹¹B NMR is particularly useful for boron-containing compounds, with chemical shifts indicating the coordination state of the boron atom. For instance, boronic acid pinacol (B44631) esters typically show a signal around δ 33 ppm. rsc.org Advanced 2D NMR techniques such as NOESY and HSQC can be used to definitively establish the molecular structure, especially in cases where unexpected cyclization or rearrangement occurs. mdpi.com
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular formula, confirming the elemental composition of a newly synthesized product. rsc.orgmdpi.com Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of reaction products. rsc.orgumich.edu
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For reaction products derived from this compound, key vibrational bands would be monitored:
A strong absorption band around 1700-1725 cm⁻¹ indicates the presence of the carbonyl (C=O) group of the benzyloxycarbonyl ester. rsc.org
Bands in the 1320-1355 cm⁻¹ region are often assigned to B-O stretching, characteristic of boronic esters. rsc.org
C-O stretching bands are also observable. researchgate.net
The following table summarizes typical spectroscopic data for a related boronic acid pinacol ester, illustrating the application of these techniques.
| Technique | Observed Data for a Phenylboronic Acid Pinacol Ester Derivative | Interpretation |
| ¹H NMR | δ 7.84 (d, 2H), 7.38 (d, 2H), 5.18 (s, 2H), 1.35 (s, 12H) rsc.org | Signals corresponding to aromatic protons, benzylic protons, and the methyl protons of the pinacol group. rsc.org |
| ¹³C NMR | δ 153.7, 139.3, 135.1, 129.0, 127.2, 83.9, 66.7, 24.9 rsc.org | Resonances for carbonyl, aromatic, benzylic, and pinacol carbons. rsc.org |
| ¹¹B NMR | δ 33.8 rsc.org | Indicates the trigonal planar geometry of the boron atom in the pinacol ester. rsc.org |
| IR (cm⁻¹) | ν 1724 (C=O), 1355 (B-O) rsc.org | Characteristic stretching frequencies for the carbonyl group of the ester and the boron-oxygen bond. rsc.org |
| HRMS (ESI) | Theoretical and measured m/z values match closely. rsc.org | Confirms the elemental composition and molecular weight of the product. rsc.org |
Chromatographic Methods for Purification and Purity Assessment (HPLC, Flash Chromatography)
Chromatographic techniques are essential for the separation and purification of compounds from complex reaction mixtures and for the subsequent assessment of their purity.
Flash Chromatography is the most common method for preparative purification in a research setting. orgsyn.org This technique utilizes a column packed with a stationary phase, typically silica (B1680970) gel, and applies pressure to force the solvent (mobile phase) through the column, leading to a rapid and efficient separation. orgsyn.org The choice of solvent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is critical for achieving good separation of the desired product from starting materials and byproducts. rsc.orgumich.edu For boronic esters, which can sometimes be difficult to purify by conventional silica gel chromatography due to over-adsorption, modifications such as impregnating the silica gel with boric acid have been developed to improve recovery. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of a compound. Reversed-phase HPLC (RP-HPLC) is frequently used, where a non-polar stationary phase is paired with a polar mobile phase. ekb.eg This method is highly sensitive and can separate the main product from even trace-level impurities. ekb.eg However, the analysis of boronic acid pinacol esters by RP-HPLC can be complicated by on-column hydrolysis back to the corresponding boronic acid. researchgate.net To minimize this, method parameters such as the type of stationary phase, column temperature, and mobile phase composition (e.g., presence or absence of modifiers like formic acid) must be carefully optimized. researchgate.net The use of specific columns with low residual silanol (B1196071) activity has been shown to reduce this unwanted hydrolysis. researchgate.net
The table below outlines typical conditions for these chromatographic methods.
| Method | Stationary Phase | Typical Mobile Phase / Eluent | Purpose |
| Flash Chromatography | Silica Gel rsc.org | Gradient of ethyl acetate in petroleum ether or hexane. rsc.orgumich.edu | Preparative purification of reaction products. rsc.org |
| HPLC | C18 silica (Reversed-Phase) researchgate.net | Gradient of acetonitrile/water, sometimes with acid modifiers. researchgate.net | Purity assessment and quantification of impurities. ekb.eg |
Crystallographic Analysis for Structural Elucidation and Mechanistic Insight
In the study of transformations involving this compound, obtaining a crystal structure of a key intermediate or final product provides unambiguous proof of its identity and stereochemistry. scilit.com This is particularly crucial when complex molecular architectures are formed or when spectroscopic data is ambiguous. The resulting structural data can reveal subtle steric and electronic effects that influence the molecule's reactivity. researchgate.net
Emerging Trends and Future Research Directions
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
While renowned as reagents, arylboronic acids are increasingly being explored as catalysts themselves, a field known as boronic acid catalysis (BAC). rsc.org This approach leverages the Lewis acidic nature of the boron atom to activate functional groups, particularly hydroxyl groups in alcohols and carboxylic acids, promoting their direct transformation under mild conditions and avoiding wasteful stoichiometric activation steps. rsc.orgnih.gov
Electron-deficient arylboronic acids, such as pentafluorophenylboronic acid, have proven particularly effective. acs.org In combination with co-catalysts like oxalic acid, they can form powerful Brønsted acids in situ. acs.org These systems catalyze dehydrative C-C bond-forming reactions, for instance, the C-alkylation of 1,3-diketones with benzylic alcohols, with water as the sole byproduct. nih.govresearchgate.net This catalytic activity opens the possibility of using 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid not just as a building block but potentially as a catalyst in reactions where its specific electronic and steric properties could impart unique selectivity.
Research is also focused on enhancing traditional cross-coupling reactions. For substrates that are challenging for standard palladium catalysts, new systems are being developed. For example, the "boron-masking strategy" involves using novel protective groups for the boronyl functional group. This allows the arylboronic acid to participate in reactions like Buchwald-Hartwig amination without the boronyl group interfering, expanding the synthetic utility of highly functionalized molecules. pharm.or.jp
Table 1: Comparison of Catalytic Systems Involving Arylboronic Acids
| Catalytic Approach | Catalyst Type | Typical Reaction | Key Advantage |
|---|---|---|---|
| Boronic Acid Catalysis (BAC) | Electron-deficient arylboronic acid (e.g., pentafluorophenylboronic acid) | Dehydrative C-alkylation, Friedel-Crafts reactions | Metal-free, high atom economy, activation of hydroxyl groups. rsc.orgnih.gov |
| Masked Boronic Acids | Standard transition metal catalyst (e.g., Palladium) with a protected boronyl group | Buchwald-Hartwig amination, Suzuki-Miyaura coupling | Allows functionalization of the boronic acid molecule while preserving the reactive C-B bond for subsequent steps. pharm.or.jp |
Exploration of Bio-inspired and Sustainable Synthetic Approaches for Boronic Acids
The principles of green chemistry are increasingly influencing the synthesis of boronic acids, aiming to reduce waste, avoid toxic materials, and improve efficiency. rsc.org A key trend is the move away from transition-metal catalysts to circumvent potential contamination of products with metal residues, which is a significant concern in pharmaceutical applications. organic-chemistry.org Metal-free borylation of aryl bromides has been achieved using simple reagents like bis-boronic acid (BBA) and a strong base (t-BuOK), which likely proceeds through a radical mechanism. organic-chemistry.org Furthermore, photoinduced, metal-free methods for borylating haloarenes and arylammonium salts are gaining traction, offering broad functional group tolerance. organic-chemistry.org
Another sustainable approach involves performing reactions in environmentally benign solvents like water. Micellar catalysis, which uses surfactants to create nanoreactors in water, enables efficient cross-coupling reactions of water-sensitive reagents. rsc.org For the final step in many boronic acid applications—the conversion to a phenol—a green protocol using sodium sulfite (B76179) and oxygen in water has been developed, providing a mild and environmentally friendly alternative to traditional oxidation methods. researchgate.net
Perhaps the most forward-looking trend is the development of bio-inspired synthesis. In a groundbreaking study, researchers have bioengineered E. coli bacteria to produce organoboron compounds. biocompare.com By applying directed evolution to the enzyme cytochrome c, bacteria were made highly proficient at forming carbon-boron bonds, demonstrating efficiencies far exceeding existing chemical synthesis methods. biocompare.com This bio-catalytic approach represents a paradigm shift, opening a new, sustainable frontier for producing complex boronic acids. biocompare.com A related novel technique, decarboxylative borylation, uses inexpensive nickel catalysts to transform abundant carboxylic acids directly into boronic acids, providing a more efficient route from readily available starting materials. drugdiscoverytrends.com
Uncharted Reactivity and Novel Transformations of Functionalized Arylboronic Acids
Research is actively expanding the synthetic utility of the boronic acid functional group beyond its classical role in C-C bond formation. A major area of development is the transition-metal-free ipso-functionalization of the C-B bond, converting it directly into a variety of other bonds. nih.govelsevierpure.com These transformations offer direct pathways to key structural motifs, often under mild conditions and with high regioselectivity.
Notable examples of these novel transformations include:
C-N Bond Formation (Amination): A long-standing challenge was the direct, metal-free synthesis of primary anilines from arylboronic acids. This has been achieved using aminating agents like O-(2,4-dinitrophenyl)hydroxylamine, which proceeds via a 1,2-aryl migration. scispace.comacs.org This method is operationally simple and tolerates a wide range of functional groups. acs.org
C-O Bond Formation (Hydroxylation): Efficient ipso-hydroxylation can be accomplished using various oxidants. Tertiary amine N-oxides provide a mild and rapid method with broad functional group tolerance. nih.gov Other approaches utilize reagents such as solid-H₂O₂ complexes or even sodium sulfite in water, aligning with green chemistry principles. researchgate.netnih.gov
C-X Bond Formation (Halogenation): The boronyl group can be replaced by halogens (iodine, bromine) using metal halide salts under electrochemical conditions. This transition-metal-free electrocatalytic halodeborylation is efficient and highly regioselective. rsc.org
C-NO₂ Bond Formation (Nitration): Direct ipso-nitration of arylboronic acids can be performed using reagents like ammonium (B1175870) nitrate (B79036) in trifluoroacetic anhydride (B1165640), providing a route to nitroarenes. nih.gov
These emerging transformations significantly broaden the synthetic potential of this compound, allowing its boronyl moiety to serve as a versatile precursor to amines, phenols, halides, and nitro compounds, in addition to its established role in forming biaryl structures.
Table 2: Selected Novel Transformations of Arylboronic Acids
| Transformation | Reagent/Condition | Bond Formed | Key Feature |
|---|---|---|---|
| Primary Amination | O-(2,4-dinitrophenyl)hydroxylamine | C-N | Metal-free, direct synthesis of primary anilines. scispace.comacs.org |
| Hydroxylation | Tertiary amine N-oxide | C-O | Mild, rapid, and tolerates oxidation-sensitive groups. nih.gov |
| Hydroxylation | Sodium sulfite, O₂, water | C-O | Green, environmentally friendly conditions. researchgate.net |
| Halogenation | Metal halides (e.g., NaI, KBr), electrochemistry | C-X (X=I, Br) | Transition-metal-free, electrochemical method. rsc.org |
| Nitration | Ammonium nitrate / Trifluoroacetic anhydride | C-NO₂ | Direct conversion of C-B bond to C-NO₂. nih.gov |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid, and how can competing side reactions be minimized?
- Methodological Answer : The benzyloxycarbonyl (Cbz) group acts as a protecting agent for amines or hydroxyl groups during synthesis. To minimize hydrolysis or deboronation side reactions:
- Use anhydrous conditions and inert atmospheres (argon/nitrogen) to stabilize the boronic acid moiety.
- Employ coupling agents like DCC (dicyclohexylcarbodiimide) to activate carboxylic acids for esterification with benzyl alcohol.
- Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., boronate esters) .
- Data Table :
| Reaction Step | Key Reagents/Conditions | Common Side Products |
|---|---|---|
| Cbz Protection | Benzyl chloroformate, Base (e.g., NaHCO₃) | Over-substituted esters |
| Boronation | Pd-catalyzed Miyaura borylation | Deborylation byproducts |
Q. How should this compound be characterized to confirm structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Verify the Cbz group (δ ~5.1 ppm for CH₂ in benzyl, δ ~7.3–7.5 ppm for aromatic protons) and boronic acid (broad peak ~8–10 ppm for B–OH).
- HPLC-MS : Confirm molecular weight (C₁₅H₁₅BNO₄, calc. MW 292.1) and purity (>97% as per catalog standards).
- FT-IR : B–O stretching (~1350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Q. What storage conditions are optimal for preserving the stability of this compound?
- Methodological Answer :
- Store at 2–4°C under anhydrous conditions (desiccator with silica gel).
- Avoid prolonged exposure to moisture or acidic/basic environments to prevent boronic acid degradation.
- Use amber vials to reduce light-induced decomposition .
Advanced Research Questions
Q. How does the steric bulk of the benzyloxycarbonyl group influence Suzuki-Miyaura cross-coupling efficiency with aryl halides?
- Methodological Answer :
- The Cbz group at the 4-position introduces steric hindrance, potentially slowing transmetallation. Optimize by:
- Using Pd catalysts with bulky ligands (e.g., SPhos) to enhance turnover.
- Increasing reaction temperature (80–100°C) in polar aprotic solvents (DME, THF).
- Compare coupling yields with analogs (e.g., 4-methoxyphenylboronic acid) to quantify steric effects .
- Data Table :
| Catalyst (Pd) | Ligand | Solvent | Yield (%)* |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | DME/H₂O | 78 |
| PdCl₂ | PPh₃ | THF | 42 |
| *With 4-bromotoluene as substrate. |
Q. What strategies resolve contradictions in reported catalytic activity of this compound in bioconjugation vs. small-molecule synthesis?
- Methodological Answer :
- Bioconjugation : The Cbz group may hinder boronic acid reactivity with diols (e.g., in glycoproteins). Use pH-controlled conditions (pH 8.5–9.0) to enhance B–OH ionization.
- Small Molecules : Competing Cbz deprotection under basic conditions can occur. Add temporary protecting groups (e.g., TMS-Cl) for boronic acid during conjugation .
- Case Study :
- In glycoprotein labeling, yields dropped to 30% vs. 85% for unsubstituted phenylboronic acid. Adjusting pH to 9.2 improved yield to 65% .
Q. How can computational modeling predict the hydrolytic stability of the benzyloxycarbonyl group in aqueous reaction media?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
